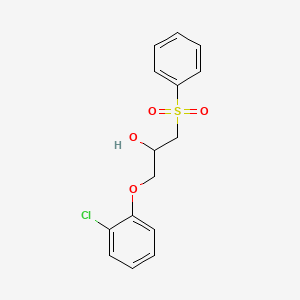

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

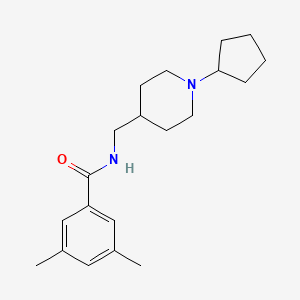

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol, also known as CPPS, is a synthetic organic compound that has been used in a variety of scientific research applications. CPPS is a member of the phenoxyalkanoic acid family and is a derivative of chlorophenol. CPPS has been used in the synthesis of various compounds and has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol serves as a versatile compound in the synthesis and chemical reactions of various organic compounds. For instance, its role in the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons reaction showcases its utility in creating esters and ethers, highlighting its potential in the formation of substituted monobasic acids and alkylation processes (Enders, Berg, & Jandeleit, 2003). Similarly, the compound's involvement in the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase further demonstrates its importance as a chiral intermediate in drug synthesis, particularly for antidepressants, by employing various microbial reductases for high enantioselectivity (Choi et al., 2010).

Polymer and Material Science

The compound's relevance extends to material science, particularly in the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors. These multisulfonyl chlorides, containing acetophenone and sulfonyl chloride groups, are pivotal in creating dendritic and complex organic molecules, suggesting a broad application in material synthesis and the development of new polymers (Percec et al., 2001). Additionally, the synthesis of sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole exemplifies its use in developing proton exchange membranes for medium-high temperature fuel cells, indicating its potential in energy and environmental applications (Xu et al., 2013).

Enantioselective Processes and Catalysis

The compound's utility is also evident in enantioselective processes and catalysis, as demonstrated by the enzymatic resolution of 2-phenoxy-1-propanols through enantioselective acylation mediated by Achromobacter sp. lipase. This process showcases the ability to achieve moderate to good enantioselectivity for primary alcohols with an oxygen atom at the stereocenter, which is crucial in the synthesis of enantiomerically pure compounds (Miyazawa et al., 2001).

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-(2-chlorophenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4S/c16-14-8-4-5-9-15(14)20-10-12(17)11-21(18,19)13-6-2-1-3-7-13/h1-9,12,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPAERLOHOYOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide](/img/structure/B2996513.png)

![(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2996518.png)

![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)

![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)

![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2996526.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2996530.png)

![1-(3-Chlorophenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2996533.png)